molecular formula C10H14N2O B1594257 2-Phenylbutanohydrazide CAS No. 3538-74-7

2-Phenylbutanohydrazide

Cat. No.: B1594257
CAS No.: 3538-74-7
M. Wt: 178.23 g/mol
InChI Key: LTQTXTYNNOTAOK-UHFFFAOYSA-N
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Description

2-Phenylbutanohydrazide is an organic compound with the molecular formula C10H14N2O. It is a hydrazide derivative of 2-phenylbutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbutanohydrazide typically involves the reaction of 2-phenylbutanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

C6H5CH2CH2COOH+NH2NH2C6H5CH2CH2CONHNH2+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CONHNH}_2 + \text{H}_2\text{O} C6​H5​CH2​CH2​COOH+NH2​NH2​→C6​H5​CH2​CH2​CONHNH2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutanohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-Phenylbutanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylbutanohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbutanoic acid: The parent compound from which 2-Phenylbutanohydrazide is derived.

    Hydrazine derivatives: Compounds such as phenylhydrazine and benzohydrazide share structural similarities.

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-phenylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(13)12-11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQTXTYNNOTAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323860
Record name 2-phenylbutanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3538-74-7
Record name 3538-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylbutanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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